2-((4-Bromo-2,5-dimethylphenyl)thio)-N-(2-hydroxyethyl)acetamide
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Overview
Description
2-((4-Bromo-2,5-dimethylphenyl)thio)-N-(2-hydroxyethyl)acetamide is an organic compound that features a brominated aromatic ring, a thioether linkage, and an acetamide group. Compounds with such structures are often investigated for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Bromo-2,5-dimethylphenyl)thio)-N-(2-hydroxyethyl)acetamide typically involves the following steps:
Bromination: The starting material, 2,5-dimethylphenyl, is brominated using bromine or a brominating agent to introduce the bromine atom at the 4-position.
Thioether Formation: The brominated intermediate is then reacted with a thiol compound to form the thioether linkage.
Acetamide Formation: The final step involves the reaction of the thioether intermediate with 2-hydroxyethylamine to form the acetamide group.
Industrial Production Methods
Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atom or the acetamide group, leading to debromination or amine formation.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or alkoxides, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide, potassium tert-butoxide, or primary amines.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Debrominated compounds or primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Compounds with similar structures are often investigated for their antimicrobial, antifungal, and anticancer activities.
Medicine
Drug Development: The compound may serve as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-((4-Bromo-2,5-dimethylphenyl)thio)-N-(2-hydroxyethyl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. The thioether and acetamide groups may play crucial roles in binding to the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-Chloro-2,5-dimethylphenyl)thio)-N-(2-hydroxyethyl)acetamide
- 2-((4-Methyl-2,5-dimethylphenyl)thio)-N-(2-hydroxyethyl)acetamide
- 2-((4-Fluoro-2,5-dimethylphenyl)thio)-N-(2-hydroxyethyl)acetamide
Uniqueness
The presence of the bromine atom in 2-((4-Bromo-2,5-dimethylphenyl)thio)-N-(2-hydroxyethyl)acetamide may confer unique reactivity and biological activity compared to its chloro, methyl, and fluoro analogs. Bromine’s larger atomic size and different electronic properties can influence the compound’s interactions with biological targets and its overall stability.
Properties
Molecular Formula |
C12H16BrNO2S |
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Molecular Weight |
318.23 g/mol |
IUPAC Name |
2-(4-bromo-2,5-dimethylphenyl)sulfanyl-N-(2-hydroxyethyl)acetamide |
InChI |
InChI=1S/C12H16BrNO2S/c1-8-6-11(9(2)5-10(8)13)17-7-12(16)14-3-4-15/h5-6,15H,3-4,7H2,1-2H3,(H,14,16) |
InChI Key |
RGWZICNGYHZKND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)SCC(=O)NCCO |
Origin of Product |
United States |
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